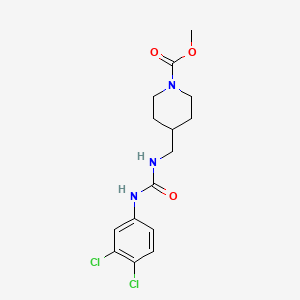
Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate, also known as MDUC, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The preparation and structural determination of piperidinedione derivatives highlight their importance as synthetic intermediates, especially in the synthesis of compounds with pharmacological interest. Studies have shown their applications in preparing emetine-like antiepileptic agents and therapeutic agents for liver disorders, showcasing the versatility of piperidinedione frameworks in medicinal chemistry (Ibenmoussa et al., 1998).
- Crystal and molecular structure analysis of 4-piperidinecarboxylic acid hydrochloride provides foundational knowledge for understanding the molecular conformation and interaction potential of piperidine derivatives. Such structural insights are crucial for designing compounds with specific biological activities (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Pharmacological Interest
- Research on 4-heterocyclylpiperidines as selective high-affinity ligands for the human dopamine D4 receptor underscores the therapeutic potential of piperidine derivatives. Such compounds exhibit significant selectivity and affinity, suggesting their utility in treating conditions associated with dopamine receptor dysregulation (Rowley et al., 1997).
- The development of Aurora kinase inhibitors based on piperidine derivatives demonstrates the compound's role in cancer treatment. These compounds inhibit Aurora A, a kinase involved in cell cycle regulation, highlighting the potential of piperidine derivatives in targeted cancer therapies (ヘンリー,ジェームズ, 2006).
Synthetic Methods and Chemical Properties
- Studies on the synthesis, cardiovascular activity, and electrochemical oxidation of nitriles of dihydropyridine derivatives provide insights into the chemical properties and potential therapeutic applications of these compounds, which are closely related to piperidine derivatives in terms of chemical structure and reactivity (Krauze et al., 2004).
- Investigations into oxindole synthesis via palladium-catalyzed C-H functionalization involving piperidine derivatives illustrate advanced synthetic techniques for constructing complex organic molecules, which could be applied in the synthesis of biologically active compounds (Magano, Kiser, Shine, & Chen, 2014).
Propriétés
IUPAC Name |
methyl 4-[[(3,4-dichlorophenyl)carbamoylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O3/c1-23-15(22)20-6-4-10(5-7-20)9-18-14(21)19-11-2-3-12(16)13(17)8-11/h2-3,8,10H,4-7,9H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHOEPDRFQCJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid](/img/structure/B2580954.png)
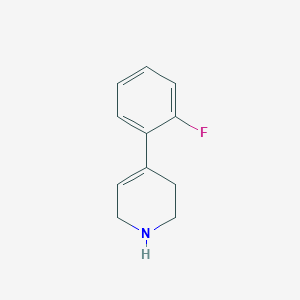
![5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2580957.png)
![N-[(5-Tert-butyl-2-methylfuran-3-yl)methyl]-2-chloro-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2580958.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2580963.png)
![4-(4-ethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2580965.png)
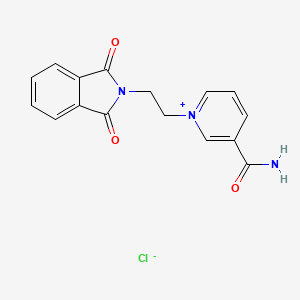
![3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2580967.png)
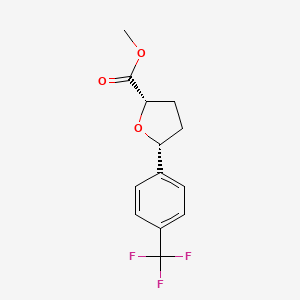


![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)furan-2-carboxamide](/img/structure/B2580974.png)
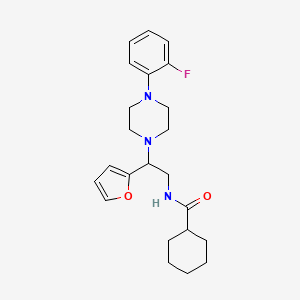
![(3Z)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2580976.png)